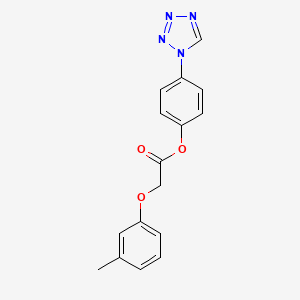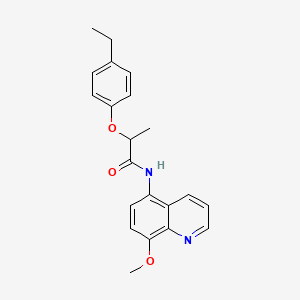![molecular formula C20H23FN2O3S2 B11334046 N-[2-(tert-butylsulfanyl)ethyl]-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11334046.png)
N-[2-(tert-butylsulfanyl)ethyl]-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9-Fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(2-methyl-2-propanyl)sulfanyl]ethyl}acetamide is a complex organic compound characterized by its unique structure, which includes a dibenzo[c,e][1,2]thiazine ring system with a fluorine atom and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(2-methyl-2-propanyl)sulfanyl]ethyl}acetamide typically involves multiple steps:
Formation of the Dibenzo[c,e][1,2]thiazine Ring: The initial step involves the formation of the dibenzo[c,e][1,2]thiazine ring system. This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Sulfonamide Formation: The sulfonamide group is introduced through a sulfonation reaction, typically using sulfur trioxide or chlorosulfonic acid.
Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction, using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(9-Fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(2-methyl-2-propanyl)sulfanyl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(9-Fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(2-methyl-2-propanyl)sulfanyl]ethyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(2-methyl-2-propanyl)sulfanyl]ethyl}acetamide involves its interaction with specific molecular targets. The fluorine atom and sulfonamide group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s effects are mediated through modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (9-Fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
- (9-Ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
Uniqueness
2-(9-Fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(2-methyl-2-propanyl)sulfanyl]ethyl}acetamide is unique due to the presence of the 2-[(2-methyl-2-propanyl)sulfanyl]ethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and mechanisms of action.
Properties
Molecular Formula |
C20H23FN2O3S2 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide |
InChI |
InChI=1S/C20H23FN2O3S2/c1-20(2,3)27-11-10-22-19(24)13-23-17-9-8-14(21)12-16(17)15-6-4-5-7-18(15)28(23,25)26/h4-9,12H,10-11,13H2,1-3H3,(H,22,24) |
InChI Key |
KEZCLFZQIXQKIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCCNC(=O)CN1C2=C(C=C(C=C2)F)C3=CC=CC=C3S1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dimethylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11333970.png)
![N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B11333976.png)
![N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]pentanamide](/img/structure/B11333982.png)


![5-{4-[(4-methylphenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11333991.png)
![1-methyl-3-(naphthalen-1-ylmethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11333996.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide](/img/structure/B11334009.png)
![7-(3,5-difluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11334011.png)
![1-(2-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)propan-1-one](/img/structure/B11334015.png)
![7-methyl-2-[(4-phenoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11334021.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11334025.png)
![1-(benzylsulfonyl)-N-[2-(diethylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11334033.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N,N-dimethylpiperidine-4-carboxamide](/img/structure/B11334040.png)
